molecular formula C7H7ClFNO B13530866 O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine

O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine

Cat. No.: B13530866
M. Wt: 175.59 g/mol
InChI Key: VOQXVFMDJCMZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-(2-Chloro-4-fluorobenzyl)hydroxylamine: is a chemical compound with the molecular formula C₇H₈Cl₂FNO and a molecular weight of 212.05 g/mol . It is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(2-chloro-4-fluorobenzyl)hydroxylamine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of o-(2-chloro-4-fluorobenzyl)hydroxylamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: o-(2-Chloro-4-fluorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: o-(2-Chloro-4-fluorobenzyl)hydroxylamine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies .

Biology: In biological research, the compound is used as a reagent for the modification of biomolecules. It can be used to introduce specific functional groups into proteins and nucleic acids .

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis .

Industry: In the industrial sector, o-(2-chloro-4-fluorobenzyl)hydroxylamine is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of o-(2-chloro-4-fluorobenzyl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile , reacting with electrophilic centers in other molecules. This reactivity allows it to modify biomolecules and other substrates, leading to various biological and chemical effects .

Comparison with Similar Compounds

  • o-(2-Chloro-4-fluorobenzyl)amine
  • o-(2-Chloro-4-fluorobenzyl)nitroso
  • o-(2-Chloro-4-fluorobenzyl)nitro

Uniqueness: o-(2-Chloro-4-fluorobenzyl)hydroxylamine is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both chloro and fluoro substituents on the benzyl ring enhances its chemical stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7ClFNO/c8-7-3-6(9)2-1-5(7)4-11-10/h1-3H,4,10H2

InChI Key

VOQXVFMDJCMZAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.